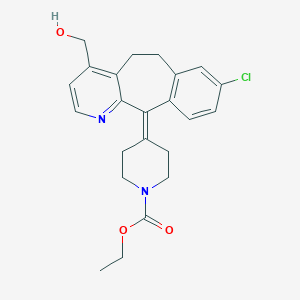

4-Hydroxymethyl Loratadine

Beschreibung

Contextualization as a Chemical Entity in Loratadine (B1675096) Chemistry

4-Hydroxymethyl Loratadine is a derivative of loratadine, meaning it is structurally formed from the parent drug. It is classified as a benzocycloheptapyridine. nih.gov The addition of a hydroxymethyl (-CH₂OH) group to the pyridine (B92270) ring of the loratadine structure fundamentally alters its chemical identity. ontosight.ai This structural modification results in a distinct compound with its own set of chemical and physical properties. ontosight.ai

The formal chemical name for this compound is ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate. ontosight.ai It is also identified by other synonyms such as Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxy methyl)-11H-benzo researchgate.netresearchgate.netcyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidine carboxylate. synthinkchemicals.comsynzeal.comalentris.org Its unique identity is cataloged in chemical databases under various identifiers.

Table 1: Chemical Identifiers and Properties of 4-Hydroxymethyl Loratadine

| Property | Value | Source |

| IUPAC Name | ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate | ontosight.ai |

| CAS Number | 609806-40-8 | ontosight.aisynthinkchemicals.comsynzeal.com |

| Molecular Formula | C₂₃H₂₅ClN₂O₃ | synzeal.comalentris.org |

| Molecular Weight | 412.9 g/mol | nih.govsynzeal.comalentris.org |

| UNII | W2PK8Q54XB | nih.govontosight.ai |

| ChEBI ID | 180532 | nih.gov |

Significance as a Known Degradation Product in Pharmaceutical Formulations

The primary significance of 4-Hydroxymethyl Loratadine in pharmaceutical research stems from its status as a known impurity and degradation product found in loratadine formulations, particularly in aqueous solutions like syrups. researchgate.netgoogle.comingentaconnect.com Its formation is a critical concern for drug quality control and stability studies.

Research has shown that 4-Hydroxymethyl Loratadine, along with its isomer 2-Hydroxymethyl Loratadine, emerges from a redox process involving the parent drug and other components within the formulation. researchgate.netsemanticscholar.org This degradation is especially noted in loratadine syrups, which are formulated at an acidic pH of approximately 2.8 to 3.1. google.comingentaconnect.com The presence of air (specifically atmospheric oxygen) is a key factor, with the amount of the degradant formed being related to the volume of the air headspace in storage containers. researchgate.netingentaconnect.com

Studies have proposed a mechanism where loratadine is first oxidized to loratadine N-oxide. ingentaconnect.com This intermediate is then susceptible to hydroxymethylation. ingentaconnect.com The source of the one-carbon unit for this process is thought to be formaldehyde (B43269), which may be generated in situ from the degradation of other formulation excipients, such as sucrose, in the acidic environment. researchgate.netingentaconnect.com Accelerated degradation experiments have demonstrated that under specific conditions (e.g., 55°C for 9 weeks), these hydroxymethyl derivatives can form at levels around 0.5%. researchgate.netingentaconnect.com

The presence of this and other impurities necessitates strict analytical monitoring to ensure that their levels remain below established thresholds (typically <0.1%) in the final drug product, in line with regulatory guidelines such as those from the International Conference on Harmonisation (ICH). nih.gov Consequently, stable formulations have been developed, for instance, by using aminopolycarboxylic acids as antioxidants or by creating suspension formulations that show greater resistance to this oxidative degradation. google.com

Overview of Academic Research Domains for the Chemical Compound

Academic and industrial research concerning 4-Hydroxymethyl Loratadine is concentrated in several key scientific domains:

Pharmaceutical Analysis and Quality Control: A major area of research is the development and validation of sensitive analytical methods to detect, separate, and quantify 4-Hydroxymethyl Loratadine in loratadine drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard techniques employed for this purpose. google.comnih.gov These methods are essential for routine quality control and for stability studies to ensure the purity and shelf-life of loratadine formulations. nih.gov The compound serves as a critical reference standard for these analytical applications. synthinkchemicals.com

Synthetic Chemistry: To facilitate its use as a reference standard in quality control, the chemical synthesis of 4-Hydroxymethyl Loratadine is a necessary and documented area of research. researchgate.net The described synthetic routes often start from the parent loratadine molecule, involving steps such as the formation of an N-oxide, conversion to an N-methoxypyridinium salt, and subsequent nucleophilic substitution with a cyanide ion to introduce a functional group that can be reduced to the final hydroxymethyl group. semanticscholar.org These synthetic processes allow for the production of pure 4-Hydroxymethyl Loratadine, which is crucial for accurately identifying and quantifying it as an impurity.

Pharmaceutical Formulation and Stability Studies: Research is conducted to understand the mechanisms of loratadine degradation and to develop stable pharmaceutical formulations that minimize or prevent the formation of 4-Hydroxymethyl Loratadine. google.comingentaconnect.com These studies investigate the impact of pH, excipients, and atmospheric conditions on the stability of loratadine. researchgate.netingentaconnect.com The findings guide the development of improved drug delivery systems, such as suspensions, which have been found to be more resistant to oxidative degradation compared to aqueous solutions. google.com

Table 2: Summary of Research Domains for 4-Hydroxymethyl Loratadine

| Research Domain | Focus Area | Key Findings & Applications |

| Pharmaceutical Analysis | Development of analytical methods (HPLC, UPLC, LC-MS) for impurity profiling. | Enables separation and quantification of 4-Hydroxymethyl Loratadine from the parent drug to ensure product quality and meet regulatory limits (<0.1%). nih.gov |

| Synthetic Chemistry | Creation of pure reference standards of 4-Hydroxymethyl Loratadine. | Synthesis involves multi-step reactions starting from loratadine, which is essential for analytical method validation and quality control. researchgate.netsemanticscholar.org |

| Formulation Science | Investigation of degradation pathways and development of stable drug formulations. | Identified that formation occurs in acidic syrups in the presence of air; led to the development of more stable suspensions and the use of antioxidants. google.comingentaconnect.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKYTUFUNAGTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400098 | |

| Record name | 4-Hydroxymethyl Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609806-40-8 | |

| Record name | Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609806-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethyl loratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxymethyl Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYMETHYL LORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2PK8Q54XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Formation Mechanisms

Laboratory-Scale Synthesis Methodologies for 4-Hydroxymethyl Loratadine (B1675096)

The primary laboratory-scale synthesis of 4-Hydroxymethyl Loratadine starts from the parent compound, Loratadine. semanticscholar.org The key strategy involves the nucleophilic substitution on the pyridine (B92270) moiety of Loratadine. semanticscholar.orgresearchgate.netresearchgate.net This is achieved through a sequence of intermediate transformations that activate the pyridine ring for the desired substitution. semanticscholar.org

The transformation of Loratadine into 4-Hydroxymethyl Loratadine requires the sequential formation of several key intermediates. This pathway ensures the introduction of the hydroxymethyl group at the desired position on the pyridine ring.

The initial step in the synthetic sequence is the oxidation of the pyridine nitrogen atom in Loratadine (1) to form Loratadine N-oxide (4). semanticscholar.org This transformation is a crucial activation step. The oxidation is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA), which has been shown to produce the N-oxide in high yield (87%). semanticscholar.org Alternative methods may utilize reagents like hydrogen peroxide in acetic acid. researchgate.net The resulting N-oxide is a key metabolite of Loratadine and serves as the direct precursor for the next stage of the synthesis. semanticscholar.orgcaymanchem.commedchemexpress.com

Following the N-oxide formation, the Loratadine N-oxide (4) is converted into a more reactive intermediate, an N-methoxypyridinium salt (5). semanticscholar.orgresearchgate.net This is accomplished by reacting the N-oxide with dimethyl sulfate (B86663). semanticscholar.org The reaction creates a highly electrophilic pyridinium (B92312) salt, which is primed for nucleophilic attack. This step is essential for facilitating the subsequent substitution on the pyridine ring. semanticscholar.org A reported method specifies carrying out this reaction in acetone (B3395972), yielding the N-methoxypyridinium salt in 85% yield. semanticscholar.org

The N-methoxypyridinium salt (5) readily undergoes nucleophilic substitution. semanticscholar.orgresearchgate.net The introduction of a cyano group is achieved by reacting the salt with a cyanide source, such as potassium cyanide (KCN). semanticscholar.org This reaction does not produce a single product; instead, the attack of the cyanide ion yields a mixture of the 2-cyano (6) and 4-cyano (7) isomers. semanticscholar.org Experimental findings show that the 2-cyano isomer is the predominant product, forming in a 4:1 ratio relative to the 4-cyano isomer, with a combined yield of 60%. semanticscholar.org

To obtain the precursor for 4-Hydroxymethyl Loratadine, the 4-cyano derivative (7) must be separated from this mixture, which is typically accomplished using chromatography. semanticscholar.org The isolated 4-cyano intermediate is then converted to the final 4-Hydroxymethyl Loratadine product through a reduction step, analogous to the process described for the 2-isomer which uses DIBAL-H. semanticscholar.orgumich.edu

Table 1: Key Synthetic Transformations

| Step | Starting Material | Reagent(s) | Product | Yield |

|---|---|---|---|---|

| 1 | Loratadine (1) | m-CPBA | Loratadine N-oxide (4) | 87% semanticscholar.org |

| 2 | Loratadine N-oxide (4) | (CH₃O)₂SO₂ | N-methoxypyridinium salt (5) | 85% semanticscholar.org |

The efficiency and outcome of the synthesis are highly dependent on the specific reaction conditions and the choice of reagents for each step.

The conditions for each reaction step have been selected to optimize yield and reaction rate.

N-methoxypyridinium Salt Formation: The conversion of Loratadine N-oxide to the corresponding N-methoxypyridinium salt is effectively carried out in acetone at a temperature of 60°C over 6 hours. semanticscholar.org

Cyanide Nucleophilic Substitution: The subsequent nucleophilic attack by the cyanide ion is performed at room temperature over a 24-hour period, also in acetone. Studies on similar reactions involving cyanide substitution on 2-fluoroheteroarenes have indicated that while various conditions can be explored, altering the cyanide source, stoichiometry, temperature, or solvent does not always lead to significant improvements in yield. acs.org For the Loratadine system, the established conditions provide a synthetically useful, albeit not quantitative, yield. semanticscholar.orgacs.org

Table 2: Optimized Reaction Parameters

| Reaction Step | Solvent | Temperature | Duration |

|---|---|---|---|

| N-methoxypyridinium Salt Formation | Acetone | 60 °C | 6 hours semanticscholar.org |

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names/Identifiers |

|---|---|

| 4-Hydroxymethyl Loratadine | 4-(8-Chloro-2-hydroxymethyl-5,6-dihydrobenzo researchgate.netarkat-usa.orgcyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester |

| Loratadine | 1, Sch 29851 nih.gov |

| Loratadine N-oxide | 4, SCH 38554 caymanchem.com |

| N-methoxypyridinium salt | 5 |

| 2-cyano Loratadine | 6 |

| 4-cyano Loratadine | 7 |

| meta-chloroperoxybenzoic acid | m-CPBA |

| Dimethyl sulfate | (CH₃O)₂SO₂ |

| Potassium cyanide | KCN |

| Diisobutylaluminium hydride | DIBAL-H |

| Hydrogen peroxide | H₂O₂ |

| Acetic acid | - |

Optimization of Temperature and Solvent Systems

Yield Optimization and Scalability Considerations in Synthetic Design

The synthesis of 4-Hydroxymethyl Loratadine is often characterized by challenges in yield and scalability. semanticscholar.org For instance, the reduction of the ester intermediate to the hydroxymethyl derivative using DIBAL-H can result in low yields, around 12%, due to competing deacylation reactions at the piperidine (B6355638) nitrogen. Similarly, the synthesis of the nitrile intermediate via bromination and subsequent cyanation can also suffer from reduced yields due to deacylation. semanticscholar.org

To improve scalability and yield, optimization of reaction conditions such as solvent, temperature, and reagent concentration is critical. For example, tetrahydrofuran (B95107) (THF) has been identified as a suitable solvent for DIBAL-H reductions to minimize side reactions. Despite these optimizations, the multi-step nature of the synthesis and the potential for side reactions present ongoing challenges for large-scale production. semanticscholar.org

Isolation and Purification Techniques Post-Synthesis

Following the synthesis, isolation and purification of 4-Hydroxymethyl Loratadine are essential to obtain a high-purity reference standard. Column chromatography using silica (B1680970) gel is a commonly employed technique to separate the desired product from reaction byproducts and unreacted starting materials. semanticscholar.orgumich.edu The choice of eluent, such as a hexane (B92381)/ethyl acetate (B1210297) mixture, is critical for achieving effective separation. semanticscholar.orgumich.edu

In addition to chromatography, recrystallization from solvent mixtures like ethanol-water can be used to further enhance the purity of the final compound. The progress of purification is often monitored using techniques like thin-layer chromatography (TLC).

For the separation of the isomeric mixture of 2- and 4-cyano loratadine, flash chromatography has been utilized. semanticscholar.org The identity and purity of the isolated 4-Hydroxymethyl Loratadine are confirmed through various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). semanticscholar.orgumich.edu

In-Situ Formation and Degradation Pathways in Pharmaceutical Formulations

The formation of 4-Hydroxymethyl Loratadine as a degradation product is a significant concern in liquid oral formulations of loratadine, particularly in syrups. researchgate.netsemanticscholar.orgingentaconnect.com Its presence can indicate formulation instability.

Redox Processes and Chemical Interactions within Drug Matrices

The formation of 4-Hydroxymethyl Loratadine in loratadine syrup is believed to occur through a redox process involving the drug and other components of the formulation. researchgate.netsemanticscholar.org It is proposed that loratadine first undergoes oxidation to loratadine N-oxide. ingentaconnect.com This N-oxide is then more susceptible to hydroxymethylation. ingentaconnect.com The final step is thought to be the reduction of the hydroxymethyl loratadine N-oxide, potentially by interaction with primary or secondary alcohol groups present in the syrup, such as glycerol (B35011) or propylene (B89431) glycol. ingentaconnect.com The inclusion of a chelating agent like edetate disodium (B8443419) in formulations is believed to reduce metal-mediated oxidation of loratadine. google.com

Role of Electrophilic One-Carbon Donors (e.g., Formaldehyde (B43269) Generation)

The source of the hydroxymethyl group is thought to be an electrophilic one-carbon donor, with formaldehyde being the most likely candidate. researchgate.netingentaconnect.com Formaldehyde can be generated in situ within the syrup formulation. researchgate.net One proposed source is the acid-catalyzed degradation of sucrose, a common excipient in syrups, which can hydrolyze to glucose and fructose. ingentaconnect.com Fructose, in turn, can undergo a reverse aldol (B89426) reaction to form formaldehyde. ingentaconnect.com Another potential source is the formation of 5-(hydroxymethyl)-2-furaldehyde from fructose, which could also act as a formaldehyde donor. ingentaconnect.com This in-situ generated formaldehyde then reacts with the electron-rich positions of the loratadine N-oxide. ingentaconnect.com

Influence of Environmental Factors on Degradation Kinetics (e.g., Presence of Air)

Environmental factors, particularly the presence of air, play a crucial role in the degradation of loratadine to 4-Hydroxymethyl Loratadine in syrup formulations. researchgate.netingentaconnect.com Accelerated degradation studies have shown that the formation of both 2- and 4-hydroxymethyl derivatives is dependent on the presence of air. researchgate.netsemanticscholar.org Storing the syrup in containers with a significant air headspace volume has been linked to an increased amount of these degradants. ingentaconnect.com

Comparative Analysis of Isomeric Hydroxymethyl Derivatives (2- and 4-positions)

Loratadine can undergo hydroxymethylation at the 2- and 4-positions of its pyridine ring, resulting in the formation of two distinct positional isomers: 2-Hydroxymethyl Loratadine and 4-Hydroxymethyl Loratadine. semanticscholar.orgresearchgate.net These compounds are primarily recognized as process-related impurities that can arise during the formulation of loratadine, particularly in syrup preparations. semanticscholar.orgresearchgate.net Their formation is believed to stem from a redox process involving the drug and other formulation components, potentially related to the in-situ generation of formaldehyde, especially in the presence of air. semanticscholar.orgresearchgate.net Accelerated degradation experiments on loratadine syrup have shown the formation of up to 0.5% of both contaminants combined. researchgate.net

The chemical synthesis of these isomers for use as reference standards in quality control has been described, starting from the parent loratadine molecule. semanticscholar.org The common synthetic route involves the initial conversion of loratadine to its N-oxide, which is then transformed into an N-methoxypyridinium salt. semanticscholar.orgresearchgate.net A critical step in this pathway is the nucleophilic attack by a cyanide ion on this intermediate. This reaction produces a mixture of the corresponding 2-cyano and 4-cyano loratadine nitriles. semanticscholar.org

A key difference between the formation of the two isomers lies in the regioselectivity of this cyanation step. Research has shown that the reaction yields a mixture in which the 2-cyano isomer is the predominant product, with a reported ratio of approximately 4:1 over the 4-cyano isomer. semanticscholar.org Following their separation by chromatography, these nitrile intermediates are then independently converted to their respective hydroxymethyl derivatives. semanticscholar.org For instance, the 2-cyano nitrile can be converted to an ester via a Pinner reaction, which is then reduced to the 2-hydroxymethyl derivative using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). semanticscholar.org

While both are structurally analogous to the parent compound, the position of the hydroxymethyl group on the pyridine ring distinguishes them chemically and may influence their physical properties and subsequent reactivity.

Interactive Data Table: Chemical Properties of Loratadine Hydroxymethyl Isomers

| Property | 2-Hydroxymethyl Loratadine | 4-Hydroxymethyl Loratadine |

| IUPAC Name | ethyl 4-[13-chloro-5-(hydroxymethyl)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]piperidine-1-carboxylate nih.gov | ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo internationalscholarsjournals.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

| Molecular Formula | C₂₃H₂₅ClN₂O₃ nih.gov | C₂₃H₂₅ClN₂O₃ |

| Molecular Weight | 412.91 g/mol nih.gov | 412.91 g/mol |

| CAS Number | 609806-39-5 nih.gov | 609806-40-8 |

| Synonyms | Ethyl 4-(8-chloro-5,6-dihydro-2-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylate nih.gov | Loratadine Impurity 23 |

Interactive Data Table: Comparative Synthetic Yields

| Feature | 2-Isomer Precursor | 4-Isomer Precursor | Reference |

| Product Ratio (Cyanation Step) | ~4 | 1 | semanticscholar.org |

| Description | The synthesis of hydroxymethyl derivatives from loratadine N-oxide yields a mixture of the 2-cyano and 4-cyano nitrile intermediates. The 2-cyano isomer is the major product. | The 4-cyano isomer is the minor product in the mixture. | semanticscholar.org |

Advanced Analytical Characterization and Quantification

Chromatographic Separation Techniques for 4-Hydroxymethyl Loratadine (B1675096)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in separating 4-Hydroxymethyl Loratadine from Loratadine and other related substances. google.comsemanticscholar.org The polarity of 4-Hydroxymethyl Loratadine is higher than that of Loratadine, which influences its elution characteristics during chromatographic analysis. google.com

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the accurate quantification of 4-Hydroxymethyl Loratadine. This process involves the careful selection of the stationary phase, mobile phase, and detection wavelength to achieve optimal separation and sensitivity.

C18 columns are a widely used stationary phase for the analysis of Loratadine and its impurities due to their reversed-phase characteristics, which effectively separate compounds based on their hydrophobicity. google.comresearchgate.net Several studies have successfully employed C18 columns for the separation of 4-Hydroxymethyl Loratadine. For instance, a Symmetry C18 column (4.6 mm x 250 mm, 5µm particle size) has been utilized. google.comgoogle.com Another method employed a Luna C18 column (150 x 4.6 mm, 5 µm). semanticscholar.org The choice of a C18 column provides a non-polar stationary phase that retains the less polar parent compound, Loratadine, longer than its more polar hydroxymethyl derivative.

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. The mobile phase for HPLC analysis of 4-Hydroxymethyl Loratadine typically consists of a mixture of an aqueous buffer and an organic solvent.

One developed method utilizes a mobile phase buffer solution at pH 2.5, prepared by dissolving 3.8 g of hexane (B92381) sulfonate sodium salt and 5.3 g of ammonium (B1175870) sulfate (B86663) in 2000 mL of water, with the pH adjusted using o-phosphoric acid. google.com This buffer is then mixed with acetonitrile (B52724) in a 70:30 ratio to form Mobile Phase A. google.com In some applications, an isocratic elution mode is used with a mobile phase composition of 78:22 of two different mobile phases (MPA:MPB). google.comgoogle.com

Another approach involves a triple gradient system using 4% aqueous formic acid (A), water (B), and acetonitrile (C). The gradient starts at 2.5% A, 93% B, and 4.5% C, and over 30 minutes, transitions to 2.5% A, 4.5% B, and 93% C. semanticscholar.org The optimization of the mobile phase composition and gradient is essential for resolving 4-Hydroxymethyl Loratadine from other closely related impurities, such as 2-Hydroxymethyl Loratadine. google.com

UV/VIS detection is a common technique for the quantification of 4-Hydroxymethyl Loratadine. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. A wavelength of 254 nm has been reported for the detection of 2-Hydroxymethyl Loratadine and 4-Hydroxymethyl Loratadine. google.comgoogle.com Other methods for the parent compound Loratadine have utilized wavelengths of 215 nm, 245 nm, 247 nm, 248 nm, 275 nm, and 280 nm, which could also be considered and optimized for the detection of its hydroxymethyl derivative. researchgate.netijbpas.comrjptonline.orgasianpubs.orgnih.gov A Photodiode Array (PDA) detector can be beneficial as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to confirm the peak identity.

Mobile Phase Composition and Gradient Optimization

Method Parameters and Optimization for Specificity and Sensitivity

To ensure the analytical method is specific and sensitive for 4-Hydroxymethyl Loratadine, various parameters are optimized. Specificity is the ability of the method to measure the analyte of interest accurately in the presence of other components, while sensitivity relates to the lowest concentration of the analyte that can be reliably detected.

Key optimized parameters include the column temperature, which is often maintained at 30°C, and the flow rate, commonly set at 1.2 mL/min. google.comgoogle.com The injection volume is also a factor, with 20 μl being a typical volume. google.comgoogle.com The optimization of these parameters, in conjunction with the mobile phase and stationary phase selection, ensures sharp peaks, good resolution between 4-Hydroxymethyl Loratadine and other compounds, and a low limit of detection (LOD) and limit of quantification (LOQ). For instance, in a method developed for Loratadine, the LOD and LOQ were found to be 1.1μg/mL and 3.2μg/mL respectively. researchgate.net

Table 1: HPLC Method Parameters for 4-Hydroxymethyl Loratadine Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Symmetry C18, 4.6 mm x 250 mm, 5µm | google.com, google.com |

| Mobile Phase | Buffer (pH 2.5): 3.8 g hexane sulphonate sodium salt and 5.3 g ammonium sulfate in 2000mL water, adjusted with o-phosphoric acid. Mobile Phase A: 30:70 Acetonitrile:Buffer. Elution: Isocratic (78:22 MPA:MPB). | google.com, google.com |

| Flow Rate | 1.2 mL/min | google.com, google.com |

| Detection Wavelength | 254 nm | google.com, google.com |

| Column Temperature | 30°C | google.com, google.com |

| Injection Volume | 20 µl | google.com, google.com |

| Run Time | Approximately 15 minutes | google.com, google.com |

Spectroscopic Identification and Structural Confirmation

While chromatography is excellent for separation and quantification, spectroscopy is indispensable for the definitive identification and structural confirmation of 4-Hydroxymethyl Loratadine. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools in this regard.

HPLC coupled with Mass Spectrometry (HPLC-MS) is particularly useful for identifying impurities. semanticscholar.org In the analysis of 4-Hydroxymethyl Loratadine, the mass detector's fragmenter can be operated at 70 eV to generate a characteristic fragmentation pattern that helps confirm the structure of the molecule. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition and identity of the compound. semanticscholar.org

Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule. For instance, the O-H stretch from the hydroxymethyl group would be expected in the region of 3400–3500 cm⁻¹.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules, including 4-Hydroxymethyl Loratadine. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure. ias.ac.inresearchgate.net

In ¹H NMR spectroscopy, the chemical shifts of protons provide insight into their chemical environment. For 4-Hydroxymethyl Loratadine, a distinct signal corresponding to the protons of the hydroxymethyl group (CH₂OH) is a key identifier. This signal helps to differentiate it from Loratadine and other related compounds. ias.ac.in The integration of the NMR signals confirms the number of protons in different parts of the molecule, while the splitting patterns reveal the connectivity between adjacent protons. researchgate.net

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 4-Hydroxymethyl Loratadine gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for 4-Hydroxymethyl Loratadine

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Hydroxymethyl (-CH₂OH) | ~ 4.62 |

| Aromatic Protons | 7.0 - 8.5 |

| Piperidine (B6355638) Protons | 1.5 - 4.0 |

| Ethyl Ester (-OCH₂CH₃) | ~ 4.1 (quartet), ~ 1.2 (triplet) |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. uniroma1.it For 4-Hydroxymethyl Loratadine, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

The most significant feature in the IR spectrum of 4-Hydroxymethyl Loratadine, which distinguishes it from Loratadine, is the broad absorption band in the region of 3400-3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxymethyl group. Other important characteristic peaks include the C=O stretching vibration of the ethyl ester group, typically observed around 1700 cm⁻¹, and C=N stretching from the pyridine (B92270) ring around 1643 cm⁻¹. researchgate.net The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. uniroma1.it

Table 2: Key IR Absorption Bands for 4-Hydroxymethyl Loratadine

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Hydroxymethyl) | 3400 - 3500 (broad) |

| C=O (Ester) | ~ 1703 |

| C=N (Pyridine) | ~ 1643 |

| Aromatic C-H | 3010 - 3100 |

| Aromatic C=C | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

The molecular weight of 4-Hydroxymethyl Loratadine is 412.91 g/mol , corresponding to its molecular formula C₂₃H₂₅ClN₂O₃. scbt.compharmaffiliates.com The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. scialert.netmagtech.com.cn

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For 4-Hydroxymethyl Loratadine, HRMS can confirm the molecular formula C₂₃H₂₅ClN₂O₃ by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. The calculated exact mass for this compound is 412.1553704 Da. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS or LC-MSn) are powerful hyphenated techniques used for the separation, identification, and quantification of compounds in complex mixtures. magtech.com.cnnih.govresearchgate.net In the context of pharmaceutical analysis, LC-MS is invaluable for impurity profiling of Loratadine, allowing for the detection and quantification of 4-Hydroxymethyl Loratadine even at very low levels. scialert.netgoogle.com

The LC component separates the different compounds in a sample based on their physicochemical properties. The separated compounds then enter the mass spectrometer for detection. In LC-MS/MS, a specific ion (e.g., the molecular ion of 4-Hydroxymethyl Loratadine) is selected and fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. researchgate.net The fragmentation pattern of 4-Hydroxymethyl Loratadine provides further structural confirmation.

Table 3: Mass Spectrometry Data for 4-Hydroxymethyl Loratadine

| Parameter | Value |

| Molecular Formula | C₂₃H₂₅ClN₂O₃ |

| Molecular Weight | 412.91 g/mol scbt.compharmaffiliates.com |

| Exact Mass | 412.1553704 Da nih.gov |

| Key MS/MS Transitions | Dependent on instrument and conditions |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Analytical Method Validation and Quality Control Applications

The development and validation of analytical methods are crucial for the quality control of pharmaceutical products. synzeal.comclearsynth.comsynzeal.comsynzeal.compharmaffiliates.com These validated methods ensure that the levels of impurities like 4-Hydroxymethyl Loratadine are accurately monitored and controlled within acceptable limits. The validation process typically follows guidelines from the International Council for Harmonisation (ICH). amazonaws.com

Assessment of Analytical Method Linearity, Accuracy, and Precision

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of 4-Hydroxymethyl Loratadine, a calibration curve is constructed by plotting the instrument response against a series of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1 (e.g., ≥ 0.999). amazonaws.comnih.govfarmaciajournal.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of 4-Hydroxymethyl Loratadine is spiked into a sample matrix and the percentage of the analyte recovered is calculated. The acceptance criteria for recovery are typically within a range such as 85-115%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision obtained between different laboratories.

For impurity analysis, the RSD for precision studies should typically be less than a specified value, often around 10-15% at the limit of quantification and lower for higher concentrations. nih.govnih.gov

Table 4: Typical Validation Parameters for an HPLC Method for 4-Hydroxymethyl Loratadine Quantification

| Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 85 - 115% | 98.5% - 102.3% nih.gov |

| Precision (RSD) | ||

| - Repeatability | ≤ 10% | < 5% |

| - Intermediate Precision | ≤ 15% | < 8% nih.gov |

Utility in Pharmaceutical Impurity Profiling and Reference Standard Preparation

4-Hydroxymethyl Loratadine is a critical compound in the pharmaceutical industry, primarily due to its status as a process-related impurity and degradation product of the antihistamine drug, Loratadine. synthinkchemicals.comsemanticscholar.org Its significance lies in its application for monitoring and controlling the quality of Loratadine active pharmaceutical ingredients (API) and finished drug products.

The presence of impurities in pharmaceutical products must be carefully monitored to ensure safety and efficacy. 4-Hydroxymethyl Loratadine has been identified as a contaminant that can form in Loratadine formulations, particularly in liquid preparations like syrups. semanticscholar.org Its formation can be linked to a redox process involving the drug and other formulation components, potentially related to the generation of formaldehyde (B43269) in the presence of air. semanticscholar.org Consequently, regulatory bodies such as the FDA and pharmacopoeial guidelines mandate the profiling of such impurities. synthinkchemicals.com The quantification of 4-Hydroxymethyl Loratadine is a key part of the quality control process during the commercial manufacturing of Loratadine. synthinkchemicals.comclearsynth.com

To accurately quantify this impurity, highly pure 4-Hydroxymethyl Loratadine is required for use as a reference standard. semanticscholar.orgsynzeal.com The synthesis of 4-Hydroxymethyl Loratadine has been specifically undertaken to provide this reference material for the quality control of drug formulations. semanticscholar.org As a reference standard, it is used to calibrate analytical instruments and validate analytical methods. synzeal.com It allows for the precise identification (e.g., by comparing retention times in chromatography) and quantification of the impurity in batches of Loratadine.

This compound is designated as a United States Pharmacopeia (USP) impurity standard, underscoring its importance in pharmaceutical quality control. synzeal.com Its availability as a reference standard is essential for pharmaceutical companies during drug development, method validation, and for inclusion in regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). synthinkchemicals.comclearsynth.comsynzeal.com

Table 2: Applications of 4-Hydroxymethyl Loratadine in Pharmaceutical Quality Control

| Application Area | Specific Use | Rationale/Importance |

| Impurity Profiling | Identification and quantification of an impurity in Loratadine API and formulations. synthinkchemicals.com | Ensures product quality, safety, and compliance with regulatory limits (e.g., FDA, USP). synthinkchemicals.comsynzeal.com |

| Stability testing of Loratadine drug products, especially syrups. semanticscholar.org | Monitors for degradation products that may form over the product's shelf life. | |

| Reference Standard | Used as a working or secondary reference standard in analytical testing. synthinkchemicals.com | Enables accurate calibration of analytical instruments for quantitative analysis. |

| Method development and validation for Loratadine impurity assays. clearsynth.comsynzeal.com | Confirms that the analytical method is suitable for its intended purpose (e.g., specific, accurate, precise). | |

| Regulatory Compliance | Required for Abbreviated New Drug Application (ANDA) filings with the FDA. synthinkchemicals.comclearsynth.com | Demonstrates control over impurities as required for the approval of generic drug products. |

Chemical Reactivity and Stability Research of 4 Hydroxymethyl Loratadine

Degradation Studies and Stability Indicating Methods

Research into the stability of Loratadine (B1675096) has led to the identification and study of 4-Hydroxymethyl Loratadine. It is one of the principal degradation products found in Loratadine syrup formulations, alongside its positional isomer, 2-Hydroxymethyl Loratadine. researchgate.netingentaconnect.com The formation of these hydroxymethyl derivatives is considered a significant degradation pathway in acidic, aqueous environments like syrups. ingentaconnect.com

The development of stability-indicating analytical methods has been essential for this research. High-Performance Liquid Chromatography (HPLC) is the predominant technique used to separate and quantify Loratadine from its impurities, including 4-Hydroxymethyl Loratadine. nih.gov Specific HPLC methods have been developed to measure both 2-Hydroxymethyl and 4-Hydroxymethyl Loratadine in suspension and syrup formulations. semanticscholar.org These methods are crucial for quality control and for studying the kinetics of degradation.

Accelerated Degradation Protocols and Kinetic Analysis

Accelerated degradation studies are employed to predict the long-term stability of drug products and to understand the degradation pathways. These studies intentionally expose the drug substance to harsh conditions to speed up the chemical breakdown.

A notable study on Loratadine syrup provides specific kinetic data on the formation of its hydroxymethyl derivatives. In this experiment, a Loratadine syrup with a pH of approximately 2.8 was stored in a tightly closed vial with a significant air headspace. ingentaconnect.com The conditions and results are summarized below:

| Parameter | Value |

| Temperature | 55°C |

| Duration | 9 weeks |

| Observation | Formation of approx. 0.5% of 2-Hydroxymethyl Loratadine and 0.5% of 4-Hydroxymethyl Loratadine |

This table is generated based on data from Eyjolfsson, R. (2003). ingentaconnect.com

This study demonstrated that the rate of degradation is linked to the volume of air in the container, suggesting an oxidative component to the reaction. ingentaconnect.com The degradation could be slowed by purging the containers with nitrogen or by including a chelating agent like edetate disodium (B8443419). ingentaconnect.com

General forced degradation protocols also involve exposing the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to assess its stability profile.

Identification and Characterization of Secondary Degradation Products

While 4-Hydroxymethyl Loratadine is a primary degradation product of Loratadine, detailed studies identifying its own subsequent, or secondary, degradation products are not extensively reported in the reviewed scientific literature. The primary focus of existing research has been on the mechanisms of its formation from the parent drug, Loratadine.

Chemical Interactions and Derivatization Possibilities

The formation of 4-Hydroxymethyl Loratadine in syrup formulations is believed to be a complex redox process. researchgate.net It is hypothesized that formaldehyde (B43269), acting as the one-carbon donor for the hydroxymethyl group, is generated in situ from the acid-catalyzed degradation of sucrose, a common excipient in syrups. ingentaconnect.com The proposed mechanism involves the initial oxidation of Loratadine to Loratadine N-oxide, which makes the pyridine (B92270) ring more susceptible to electrophilic attack by formaldehyde at the 2- and 4-positions. ingentaconnect.com The resulting hydroxymethyl N-oxide intermediates are then presumed to be reduced by other formulation components, such as the primary or secondary alcohol groups present in the syrup, to yield the final hydroxymethyl derivatives. ingentaconnect.com

The chemical structure of 4-Hydroxymethyl Loratadine offers possibilities for various chemical reactions and derivatization. The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives. researchgate.net Furthermore, the pyridine moiety allows for substitution reactions, enabling the creation of various other derivatives.

The synthesis of 4-Hydroxymethyl Loratadine as a reference standard illustrates these chemical possibilities. The process starts with Loratadine and proceeds through several key steps, which could be adapted for creating other derivatives: semanticscholar.org

N-Oxide Formation: Oxidation of the pyridine nitrogen of Loratadine, for example using m-CPBA. semanticscholar.org

Methoxypyridinium Salt Synthesis: Conversion of the N-oxide to a more reactive salt. semanticscholar.org

Cyanide Nucleophilic Substitution: Introduction of a cyano group onto the pyridine ring. researchgate.netsemanticscholar.org

Reduction to Hydroxymethyl Derivative: Conversion of the nitrile or a related ester to the final hydroxymethyl group, for instance using DIBAL-H. umich.edu

Investigations into Photochemical and Thermochemical Stability

The stability of a pharmaceutical compound under the influence of light and heat is a critical parameter. Standard guidelines, such as those from the International Council for Harmonisation (ICH), mandate photostability testing as part of drug development. core.ac.uk

For Loratadine, studies have shown that it is susceptible to photodegradation, leading to the formation of degradation products when exposed to light. core.ac.ukresearchgate.net However, specific studies detailing the photochemical fate of isolated 4-Hydroxymethyl Loratadine are limited. It is known that inclusion complexes with cyclodextrins can protect Loratadine from photodegradation, but the specific breakdown products in the absence of such protection are not always fully characterized as 4-Hydroxymethyl Loratadine. core.ac.ukresearchgate.net

Regarding thermochemical stability, the compound demonstrates a degree of stability, as evidenced by its accumulation and persistence in accelerated degradation studies conducted at elevated temperatures (e.g., 55°C). ingentaconnect.com It is available commercially as a solid, with a recommended storage temperature of -20°C for the hydrochloride salt form, suggesting that long-term stability is best maintained at low temperatures. lgcstandards.com One study on related, helically chiral N-oxide analogs of Loratadine found them to be stable when heated to physiological temperature (37°C) for 15 hours. nih.gov

Computational and Structure Based Research

Molecular Modeling and Conformational Analysis of 4-Hydroxymethyl Loratadine (B1675096)

Molecular modeling of 4-Hydroxymethyl Loratadine, and its parent compound Loratadine, is crucial for understanding its stereochemistry and dynamic nature. Loratadine itself is a conformationally dynamic molecule that rapidly interconverts between enantiomeric, helically chiral forms at room temperature. nih.gov This dynamic behavior is characterized by three primary types of conformational mobility:

Flipping of the cycloheptane (B1346806) ring. nih.gov

Chair-flipping of the piperidine (B6355638) ring. nih.gov

Helix interconversion as substituents move relative to the plane of the alkene. nih.gov

Computational studies, often employing methods like Density Functional Theory (DFT), are used to investigate these dynamics. nih.gov For related loratadine N-oxide analogs, which are intermediates in the formation of hydroxymethylated derivatives, DFT calculations have been used to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.gov This analysis helps in understanding the preferred shapes of the molecule and their relative stabilities. The introduction of the hydroxymethyl group at the 4-position of the pyridine (B92270) ring adds another layer of complexity, potentially influencing the energy landscape of these conformational changes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₅ClN₂O₃ | nih.gov |

| Molecular Weight | 412.9 g/mol | nih.gov |

| XLogP3 | 4.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Monoisotopic Mass | 412.1553704 Da | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules like 4-Hydroxymethyl Loratadine. jocpr.com By solving approximations of the electronic Schrödinger equation, these methods can determine a molecule's ground-state electronic energy, which is key to its stability and reactivity. jocpr.com

These techniques can predict a wide array of molecular properties:

Electronic Structure : They provide information on the distribution of electrons in molecular orbitals and their energy levels. jocpr.com

Molecular Geometry : Energy minimization calculations can predict equilibrium bond lengths, bond angles, and dihedral angles, offering insights into the molecule's 3D structure and stability. jocpr.com

Energetics : Properties such as enthalpy, free energy, and heat of formation can be calculated to understand thermodynamic stability. jocpr.com

Reactivity : By modeling potential energy surfaces, quantum chemistry can identify the most favorable reaction pathways, transition states, and activation energies, thereby predicting reaction kinetics and mechanisms. jocpr.com

For loratadine derivatives, these calculations are instrumental in understanding the mechanism of hydroxymethylation. They can explain why certain positions on the pyridine ring become activated for substitution, a key aspect of the compound's formation. researchgate.net

Structure-Activity Relationship (SAR) Aspects Related to Formation and Stability

The relationship between the molecular structure of loratadine and the formation and stability of its 4-hydroxymethyl derivative is a key area of study, particularly in pharmaceutical quality control.

The formation of 4-Hydroxymethyl Loratadine is not a direct substitution on the parent drug. Research suggests a plausible reaction pathway that highlights the importance of a key structural intermediate. researchgate.net The process is believed to begin with the oxidation of the pyridine nitrogen atom in loratadine to form Loratadine N-Oxide. researchgate.net

This N-oxidation is the critical structural modification. It changes the electronic properties of the pyridine ring, making the 2- and 4-positions electron-rich and therefore susceptible to attack by an electrophilic one-carbon donor, such as formaldehyde (B43269). researchgate.net Formaldehyde has been implicated as a reactive species in certain liquid formulations, leading to the generation of hydroxymethylated impurities. researchgate.net Therefore, the crucial structural motif that influences hydroxymethylation at position 4 is the Loratadine N-Oxide intermediate, which activates the pyridine ring for electrophilic substitution. researchgate.netresearchgate.net

The conformational dynamics of the loratadine scaffold are directly linked to the chemical stability of its derivatives. nih.gov While the parent loratadine molecule is flexible, the formation of derivatives can lead to structures with significantly higher configurational stability. nih.gov

Broader Research Implications and Future Directions

Contribution to Understanding Drug Degradation Pathways and Mechanisms

The investigation of 4-Hydroxymethyl Loratadine (B1675096) is crucial for elucidating the degradation pathways of Loratadine, particularly in liquid formulations like syrups. researchgate.netingentaconnect.com The formation of 2-Hydroxymethyl Loratadine and 4-Hydroxymethyl Loratadine has been observed in Loratadine syrups, and their presence is linked to a redox process involving other components in the formulation. researchgate.netsemanticscholar.org

Accelerated degradation studies have demonstrated that the formation of these hydroxymethyl derivatives, which can reach up to 0.5% of the drug content, is dependent on the presence of air in storage containers. researchgate.netingentaconnect.com This suggests an oxidative degradation pathway. A proposed mechanism involves the initial N-oxidation of Loratadine on the pyridine (B92270) ring, facilitated by atmospheric oxygen. ingentaconnect.com This N-oxide intermediate is then thought to react with an electrophilic one-carbon donor, believed to be formaldehyde (B43269) generated in-situ from the degradation of excipients like sucrose, leading to hydroxymethylation at the 2- and 4-positions of the pyridine ring. researchgate.netingentaconnect.com The resulting hydroxymethyl N-oxides are subsequently reduced to form 2- and 4-Hydroxymethyl Loratadine. ingentaconnect.com

Forced degradation studies under various stress conditions (acidic, basic, oxidative, and photolytic) are instrumental in identifying potential degradation products. Under alkaline hydrolysis conditions, for instance, Loratadine can degrade into Desloratadine through the cleavage of its ester group and subsequent decarboxylation. pillbuys.comresearchgate.net The study of such degradation products helps in building a comprehensive impurity profile for Loratadine. nih.gov

The characterization of these degradation products, including 4-Hydroxymethyl Loratadine, provides a deeper understanding of the chemical liabilities of the parent drug molecule. This knowledge is invaluable for developing more stable formulations and predicting the shelf-life of pharmaceutical products.

Implications for Pharmaceutical Development and Manufacturing Processes

The identification of 4-Hydroxymethyl Loratadine as a degradation product has significant implications for the development and manufacturing of Loratadine formulations. The understanding that its formation is linked to oxidation and the presence of certain excipients guides formulators in selecting more stable ingredients and implementing protective measures. google.comgoogle.com

Key considerations in pharmaceutical development and manufacturing arising from this research include:

Excipient Selection: The choice of excipients is critical. For instance, the degradation of Loratadine in syrup formulations has been linked to the presence of sucrose, which can generate formaldehyde. researchgate.netingentaconnect.com In solid dosage forms, excipients like lactose (B1674315) and stearic acid have been shown to promote the degradation of the related compound Desloratadine. dergipark.org.tr

Formulation pH: The pH of liquid formulations is a critical parameter that influences drug stability. Loratadine syrups typically have an acidic pH of around 2.8, which can contribute to the hydrolysis of excipients and subsequent degradation of the active pharmaceutical ingredient (API). ingentaconnect.com

Process Optimization: Manufacturing processes can be optimized to minimize the formation of impurities. daicelpharmastandards.comsynthinkchemicals.com For Loratadine, this includes controlling the reaction conditions during synthesis to prevent the formation of process-related impurities. google.comscialert.net

Packaging and Storage: Since the formation of hydroxymethyl derivatives is linked to the presence of air, packaging choices and storage conditions are important. researchgate.netingentaconnect.com Purging storage containers with an inert gas like nitrogen or using airtight containers can minimize oxidative degradation. ingentaconnect.comgoogle.com

Use of Stabilizers: The inclusion of stabilizing agents, such as chelating agents like ethylenediaminetetraacetic acid (EDTA), can inhibit trace metal-initiated oxidation reactions, thereby reducing the degradation of Loratadine. google.comgoogle.com

The following table summarizes the impact of formulation and process parameters on the formation of Loratadine degradation products:

| Parameter | Implication on Degradation | Mitigation Strategy |

| Excipients | Certain excipients (e.g., sucrose) can act as precursors to reactive species (e.g., formaldehyde) that degrade Loratadine. researchgate.netingentaconnect.com | Careful selection of stable excipients; avoiding those known to cause degradation. |

| pH | Acidic pH in syrups can catalyze the hydrolysis of excipients, leading to degradant formation. ingentaconnect.com | Optimization of formulation pH to ensure maximum stability of the API. |

| Oxygen | Atmospheric oxygen can initiate oxidative degradation pathways. researchgate.netingentaconnect.com | Packaging in inert atmospheres (e.g., nitrogen purging) and using airtight containers. ingentaconnect.comgoogle.com |

| Trace Metals | Trace metal ions can catalyze oxidative degradation reactions. google.comgoogle.com | Addition of chelating agents like EDTA to sequester metal ions. google.comgoogle.com |

Advanced Research on Impurity Control and Mitigation Strategies in Drug Products

The need to control impurities like 4-Hydroxymethyl Loratadine has spurred advanced research into analytical methodologies and mitigation strategies. Regulatory bodies require comprehensive impurity profiling to ensure the safety and efficacy of pharmaceutical products. researchgate.netgeneesmiddeleninformatiebank.nl

Advanced Analytical Techniques: The detection and quantification of 4-Hydroxymethyl Loratadine and other impurities at trace levels necessitate the development of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.govresearchgate.netnih.gov Reversed-phase HPLC methods have been developed and validated to separate and quantify Loratadine and its related impurities, including degradation products. researchgate.netnih.gov

Capillary Electrophoresis (CE) has emerged as a complementary technique to HPLC, offering different selectivity for impurity profiling. ceu.es For impurities that lack a strong chromophore, derivatization techniques followed by HPLC analysis can be employed to enhance detection sensitivity. researchgate.net

The following table outlines some of the advanced analytical methods used for Loratadine impurity profiling:

| Analytical Technique | Application | Key Features |

| Reversed-Phase HPLC | Separation and quantification of Loratadine and its impurities. nih.govnih.gov | Gradient elution provides good separation of multiple components. nih.gov |

| Capillary Electrophoresis (CE) | Complementary method for impurity identification and quantification. ceu.es | Offers different selectivity compared to HPLC; low solvent consumption. ceu.es |

| LC-MS/MS | Structure elucidation of unknown impurities. scialert.net | Provides molecular weight and fragmentation data for identification. |

| Preparative HPLC | Isolation of impurities for characterization. nih.gov | Allows for the collection of pure impurity fractions for further analysis (e.g., NMR, IR). nih.gov |

Mitigation Strategies: Research into mitigation strategies focuses on preventing the formation of impurities during manufacturing and storage. This includes:

Rational Formulation Design: Utilizing knowledge of degradation pathways to design inherently stable formulations. This involves selecting appropriate excipients, pH, and buffer systems. dergipark.org.tr

Process Analytical Technology (PAT): Implementing real-time monitoring and control during the manufacturing process to ensure consistent product quality and minimize impurity formation.

Development of Novel Drug Delivery Systems: Exploring alternative drug delivery systems that may offer enhanced stability compared to traditional formulations.

The continuous research on 4-Hydroxymethyl Loratadine and other drug impurities is essential for advancing pharmaceutical sciences, ensuring the quality and safety of medicines, and meeting stringent regulatory standards.

Q & A

Q. Basic Research Focus

- Chromatography : HPLC-MS and LC-MS are used to monitor reaction progress and quantify impurities (e.g., desloratadine glucuronide) with %RSD <2.0% .

- Spectroscopy :

- ¹H NMR : Distinct chemical shifts (e.g., δ 4.62 ppm for the hydroxymethyl group) confirm structural identity .

- IR : Absorption peaks at 3400–3500 cm⁻¹ (O-H stretch) and 2200 cm⁻¹ (C≡N stretch) validate functional groups .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are verified against theoretical values (e.g., C: 63.07%, H: 5.68% for C₂₃H₂₅ClN₂O₃) .

How can researchers mitigate low yields during the reduction of nitrile intermediates to hydroxymethyl derivatives?

Advanced Research Focus

Low yields (~12%) during nitrile-to-hydroxymethyl conversion arise from competing deacylation of the piperidine nitrogen. Strategies include:

- Reducing Agent Optimization : Diisobutylaluminum hydride (DIBAL-H) in CH₂Cl₂ at 0°C reduces nitriles selectively, though yields remain modest .

- Protecting Groups : Introducing temporary protecting groups (e.g., acetyl) on the piperidine nitrogen minimizes side reactions .

- Reaction Monitoring : Real-time LC-MS tracking identifies byproducts early, enabling process adjustments .

What methodologies are recommended for stability testing of 4-Hydroxymethyl Loratadine in formulation matrices?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC with a C18 column and UV detection at 254 nm .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess melting point consistency (reported range: 145–153°C) and detect polymorphic transitions .

- pH-Dependent Solubility : Measure solubility in buffers (pH 1.2–6.8) to predict bioavailability in syrups .

How does 4-Hydroxymethyl Loratadine’s biological activity compare to Loratadine?

Q. Advanced Research Focus

- Receptor Binding : While Loratadine acts as a histamine H₁ antagonist, 4-Hydroxymethyl Loratadine shows reduced binding affinity due to steric hindrance from the hydroxymethyl group .

- Metabolic Studies : In vitro assays using human liver microsomes reveal slower CYP3A4-mediated oxidation compared to Loratadine, suggesting prolonged half-life .

- Anticancer Potential : Preliminary data indicate apoptosis induction in lung cancer cells via caspase-3 activation, though potency is lower than parent compounds .

What challenges arise in isolating 4-Hydroxymethyl Loratadine from isomeric mixtures, and how are they resolved?

Q. Advanced Research Focus

- Chromatographic Challenges : Co-elution of 2- and 4-isomers occurs due to similar polarities. Solution: Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with heptane/ethanol gradients .

- Crystallization Issues : Isomers form mixed crystals. Recrystallization from ethyl acetate/hexane (1:3) at -20°C improves purity (>98%) .

- Spectral Differentiation : 2D NMR (COSY, HSQC) distinguishes isomers via coupling patterns (e.g., J = 6.2 Hz for 4-isomer vs. 5.8 Hz for 2-isomer) .

How can computational modeling aid in optimizing 4-Hydroxymethyl Loratadine’s synthesis?

Q. Advanced Research Focus

- DFT Calculations : Predict transition-state energies for cyanide substitution to favor the 4-isomer. B3LYP/6-31G* models suggest steric effects dominate isomer distribution .

- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to optimize reaction kinetics .

- QSAR Studies : Correlate structural features (e.g., hydroxymethyl position) with antihistamine activity to guide derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.